molecular formula C15H14O3 B15235484 Methyl 2-[2-(hydroxymethyl)phenyl]benzoate

Methyl 2-[2-(hydroxymethyl)phenyl]benzoate

Cat. No.: B15235484
M. Wt: 242.27 g/mol
InChI Key: LLTZIPYKNWKAFJ-UHFFFAOYSA-N
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Description

Methyl 2-[2-(hydroxymethyl)phenyl]benzoate is an organic compound belonging to the class of benzoates It is characterized by a benzene ring substituted with a hydroxymethyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[2-(hydroxymethyl)phenyl]benzoate can be synthesized through the esterification of 2-[2-(hydroxymethyl)phenyl]benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques such as distillation and crystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(hydroxymethyl)phenyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: 2-[2-(carboxymethyl)phenyl]benzoic acid.

    Reduction: 2-[2-(hydroxymethyl)phenyl]benzyl alcohol.

    Substitution: 2-[2-(hydroxymethyl)phenyl]-4-nitrobenzoate (nitration product).

Scientific Research Applications

Methyl 2-[2-(hydroxymethyl)phenyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(hydroxymethyl)phenyl]benzoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    Methyl salicylate: Contains a hydroxyl group ortho to the ester, leading to different reactivity and applications.

    Methyl 2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.

Uniqueness

Methyl 2-[2-(hydroxymethyl)phenyl]benzoate is unique due to the presence of both a hydroxymethyl group and a methyl ester group on the benzene ring

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 2-[2-(hydroxymethyl)phenyl]benzoate

InChI

InChI=1S/C15H14O3/c1-18-15(17)14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-16/h2-9,16H,10H2,1H3

InChI Key

LLTZIPYKNWKAFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=CC=C2CO

Origin of Product

United States

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